![molecular formula C14H17N3O B13222097 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyrrolo[3,4-d]pyridazine core structure, which is a fused bicyclic system containing both pyrrole and pyridazine rings.
Preparation Methods
The synthesis of 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine typically involves cyclization reactions. One common synthetic route includes the reaction of appropriate cyclopropyl-substituted precursors under specific conditions to form the desired pyrrolo[3,4-d]pyridazine core. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo[3,4-d]pyridazine core are replaced with other groups.
Scientific Research Applications
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is investigated for its use in organic electronics, such as organic thin-film transistors and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological studies to understand the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain a fused bicyclic system with pyrrole and pyrazine rings and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Pyridazine Analogs: Compounds with a pyridazine core structure are known for their diverse biological activities and are used in drug discovery.
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds have shown significant antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of cyclopropyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5,7-dicyclopropyl-4-ethoxy-6H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C14H17N3O/c1-2-18-14-11-10(7-15-17-14)12(8-3-4-8)16-13(11)9-5-6-9/h7-9,16H,2-6H2,1H3 |
InChI Key |
LHIHGLIPUZBYGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=CC2=C(NC(=C21)C3CC3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


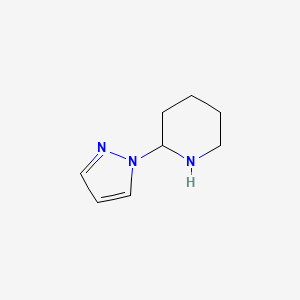
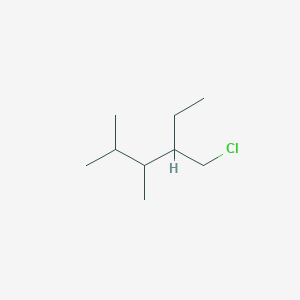
![tert-Butyl 5'-methoxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13222047.png)
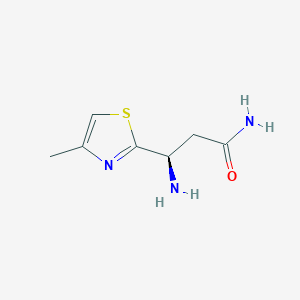
![5-Oxaspiro[3.5]nonan-8-ylhydrazine](/img/structure/B13222063.png)
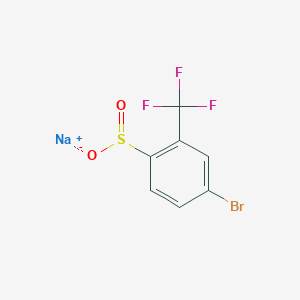
![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)
![3-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13222074.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![3-{[(benzyloxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid](/img/structure/B13222088.png)
![Methyl 4-[2-(5-amino-2-methylphenyl)ethynyl]benzoate](/img/structure/B13222090.png)
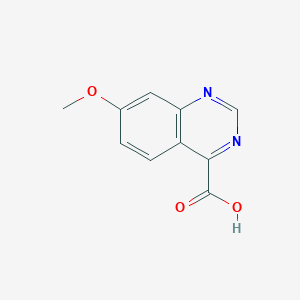
![Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13222100.png)
